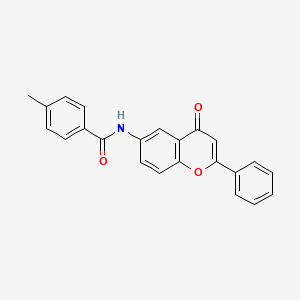

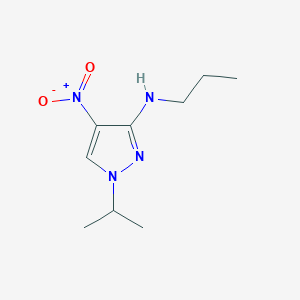

![molecular formula C16H15NO2 B2372395 ベンゾフラン-2-イル((1R,5S)-8-アザビシクロ[3.2.1]オクタン-2-エン-8-イル)メタノン CAS No. 1797182-08-1](/img/structure/B2372395.png)

ベンゾフラン-2-イル((1R,5S)-8-アザビシクロ[3.2.1]オクタン-2-エン-8-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has a chemical structure composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, 1-(benzofuran-2-yl)-2-hydroxyethanones, and 2-acetoxy-1-(benzofuran-2-yl)ethanones was performed by baker’s yeast for the preparation of optically active (benzofuran-2-yl)carbinols .Molecular Structure Analysis

Benzofuran’s chemical structure is composed of fused benzene and furan rings . It is a versatile scaffold with many biological properties. Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For example, the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones, 1-(benzofuran-2-yl)-2-hydroxyethanones, and 2-acetoxy-1-(benzofuran-2-yl)ethanones was performed by baker’s yeast .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, optically active (benzofuran-2-yl)carbinols have been prepared with an enantiomeric excess from 55 to 93% ee .科学的研究の応用

抗炎症および免疫調節効果

ベンゾフラン誘導体は、この化合物を含む、その抗炎症作用について調査されてきました。 サイトカインシグナル伝達経路を調節することにより、乾癬、関節リウマチ(RA)、炎症性腸疾患(IBD)などの自己免疫疾患に治療上の利点を提供する可能性があります .

癌研究

a. 乳癌治療: インビトロ研究では、ベンゾフラン誘導体がヒト乳癌細胞(MCF-7)に及ぼす影響を調査しました。 これらの化合物には、標的分子が含まれ、細胞生存率と増殖速度への影響が評価されました .

b. HIF-1阻害: 低酸素誘導因子1(HIF-1)の選択的阻害は、癌治療において極めて重要です。 化合物10bは、当社の分子の誘導体であり、有意な抗増殖活性とHIF-1の選択的阻害を示しました .

作用機序

Target of Action

The primary targets of benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone are the Janus kinase (JAK) family members . The JAK family members are tyrosine kinases and composed of four members: JAK1, JAK2, JAK3, and TYK2 . They associate with the intracellular domain of a wide range of cytokines and some growth factor receptor chains .

Mode of Action

The compound interacts with its targets, the JAK family members, by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation cascade that these kinases usually initiate, which in turn leads to a decrease in the activation of members of the signal transducer and activator of transcription (STAT) family . This results in a decrease in gene expression reprogramming .

Pharmacokinetics

The pharmacokinetics of benzofuran-2-yl((1R,5S)-8-azabicyclo[32Similar compounds have been shown to have good bioavailability and are able to reach their targets effectively .

Result of Action

The result of the compound’s action is a decrease in the activation of the STAT family members, leading to a decrease in gene expression reprogramming . This can lead to a decrease in the production of certain cytokines, which can have various effects depending on the specific cytokine involved .

Action Environment

The action of benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone can be influenced by various environmental factors. For example, the presence of other compounds can affect its efficacy and stability. Additionally, the specific cellular environment can also play a role in its action .

将来の方向性

Benzofuran derivatives have emerged as important scaffolds with many biological properties, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

特性

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16(17-12-5-3-6-13(17)9-8-12)15-10-11-4-1-2-7-14(11)19-15/h1-5,7,10,12-13H,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGWBMCWCWCUCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

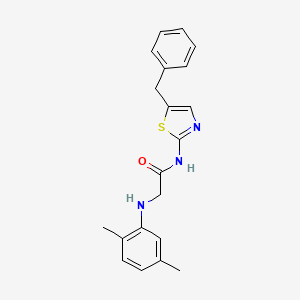

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)

![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)

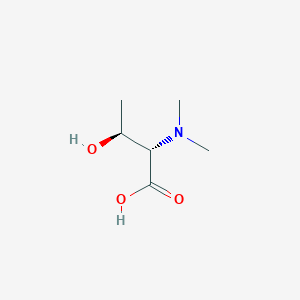

![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2372326.png)

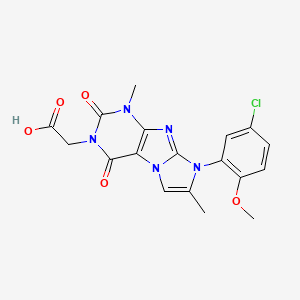

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2372334.png)

![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)